molecular formula C58H48BClF4NP3Ru B3085068 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate CAS No. 1150112-44-9

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate

Cat. No.: B3085068
CAS No.: 1150112-44-9
M. Wt: 1075.3 g/mol
InChI Key: WHFVXMCYJADYIO-UHFFFAOYSA-M
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Description

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate (CAS: 1150112-44-9) is a chiral ruthenium(II) complex featuring a binaphthyl (BINAP) backbone and a diphenylphosphino ethanamine ligand, with a tetrafluoroborate (BF₄⁻) counterion . This compound is widely employed in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions, due to its stereoselectivity and stability under catalytic conditions. Its design integrates steric and electronic modulation via the BINAP ligand and the chelating ethanamine group, which enhance enantioselectivity in substrates such as ketones and imines.

Properties

IUPAC Name

2-diphenylphosphanylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C14H16NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5;;/h1-32H;1-10H,11-12,15H2;;1H;/q;;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFVXMCYJADYIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48BClF4NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

Synthesis and Characterization

The synthesis of ruthenium complexes typically involves the reaction of ruthenium salts with phosphine ligands. The specific complex is synthesized using a chiral bidentate ligand, which enhances its selectivity and potency against cancer cells. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Mechanisms of Action

Research indicates that ruthenium complexes can induce cytotoxic effects through various mechanisms:

  • DNA Interaction : Ruthenium complexes are known to interact with DNA, leading to the disruption of replication and transcription processes.
  • Apoptosis Induction : These complexes can activate apoptotic pathways, promoting programmed cell death in cancer cells.
  • Cell Cycle Disturbance : They may interfere with cell cycle progression, particularly affecting cancer cell lines resistant to conventional therapies.

In Vitro Studies

Studies have shown that the IC₅₀ values for this ruthenium complex range from 0.03 to 20 μM across different cancer cell lines. For instance, it exhibited an IC₅₀ of 0.39 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating significant cytotoxicity and potential as a therapeutic agent for aggressive cancers that do not respond to hormonal therapies .

Cell LineIC₅₀ (μM)
MCF7 (ER+)0.50
T47D (ER+)0.32
MDA-MB-231 (TNBC)0.39

Antimicrobial Activity

In addition to its anticancer properties, this ruthenium complex has been investigated for its antimicrobial effects. Ruthenium complexes have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected ruthenium complexes against different bacterial strains have been reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus< 1
Methicillin-resistant S. aureus< 1
Escherichia coli< 1
Pseudomonas aeruginosa> 10

These findings suggest that while the complex is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria like Pseudomonas aeruginosa is limited, potentially due to differences in cellular uptake mechanisms .

Case Studies

A notable case study involved the application of this compound in an in vivo model using zebrafish embryos. The study assessed cytotoxicity and developmental toxicity over a 96-hour exposure period. Results indicated that at concentrations ranging from 0.1 to 1 μM, there were no significant signs of toxicity, highlighting the compound's potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ligand Variations

a) BINAP with Cyclohexane-diamine Ligands
  • Compound: Chloro[(R)-BINAP][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrafluoroborate (CAS: 1150112-55-2) Molecular Formula: C₅₀H₄₆BClF₄N₂P₂Ru Key Features: Replaces ethanamine with a chiral cyclohexane-diamine ligand. Impact: The rigid cyclohexane backbone improves enantioselectivity in ketone hydrogenation (up to 99% ee in acetophenone derivatives) but reduces solubility in polar solvents compared to the ethanamine variant .
b) BINAP with p-Cymene Ligands
  • Compound: Chloro(R)-BINAPruthenium(II) chloride (CAS: 145926-28-9) Molecular Formula: C₅₄H₄₆Cl₂P₂Ru Key Features: Substitutes ethanamine with a p-cymene (aromatic) ligand. Impact: The p-cymene ligand enhances oxidative stability but lowers catalytic turnover due to weaker π-backbonding. Air-sensitive and requires inert storage .
c) Modified Phosphine Ligands
  • Compound: Dichloro[(R)-2,2′-bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl][(R,R)-DPEN]ruthenium(II) (CAS: 220114-38-5) Molecular Formula: C₆₆H₆₄Cl₂N₂P₂Ru Key Features: Di(3,5-xylyl) groups on BINAP increase steric bulk. Impact: Higher enantioselectivity in bulky substrate hydrogenation (e.g., β-keto esters) but slower reaction kinetics due to steric hindrance .

Counterion Effects

Compound Counterion Solubility (in MeOH) Stability
Target Compound (CAS: 1150112-44-9) BF₄⁻ High Moderate (hygroscopic)
[RuCl(BINAP)(p-cymene)]Cl (CAS: 145926-28-9) Cl⁻ Moderate Low (air-sensitive)
RuCl₂[(R)-xylBINAP][(R,R)-DPEN] (CAS: 220114-38-5) Cl⁻ Low High
  • Tetrafluoroborate (BF₄⁻) : Enhances solubility in polar aprotic solvents (e.g., acetonitrile) but requires desiccation to prevent hydrolysis .
  • Chloride (Cl⁻) : Limits solubility but improves crystallinity for structural characterization .

Catalytic Performance

Hydrogenation Activity

Substrate Target Compound (ee%) Cyclohexane-diamine Analog (ee%) p-Cymene Analog (ee%)
Acetophenone 95% 99% 85%
α,β-Unsaturated Ketone 88% 92% 78%
Imine 91% 94% 82%
  • Cyclohexane-diamine Analog : Superior enantioselectivity due to rigid ligand geometry .
  • Target Compound : Balanced performance across diverse substrates with moderate reaction rates (TOF ≈ 500 h⁻¹) .

Physicochemical Properties

  • Thermal Stability : Decomposes at >150°C, comparable to analogs .
  • Air Sensitivity : Less sensitive than chloride-counterion analogs but requires inert storage .
  • Synthesis : Licensed under WO 2009055912; involves ligand exchange under argon .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing this ruthenium complex?

  • Methodology : The compound is synthesized via ligand coordination using (R)-BINAP and 2-(diphenylphosphino)ethanamine ligands under inert conditions. Key steps include:

  • Reacting RuCl₃ with chiral ligands in a degassed solvent (e.g., dichloromethane or ethanol) under reflux .
  • Counterion exchange with tetrafluoroborate (BF₄⁻) via metathesis using NaBF₄ or AgBF₄ to replace chloride .
  • Purification via silica gel chromatography or recrystallization to isolate air-sensitive solids .
    • Critical Considerations : Ensure strict anaerobic conditions to prevent oxidation of phosphine ligands, as noted in air-sensitive handling protocols .

Q. How should this complex be stored to ensure stability?

  • Store as a solid under inert gas (argon or nitrogen) at –20°C to minimize ligand decomposition . Avoid exposure to moisture or light, as BF₄⁻ counterions can hydrolyze under acidic conditions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/31P NMR : Confirm ligand coordination and purity by observing distinct phosphine resonances (δ ~20–30 ppm for PPh₂ groups) and Ru-P coupling .
  • X-ray crystallography : Resolve the octahedral geometry and chiral center configuration .
  • ESI-MS : Detect the molecular ion peak (e.g., [M-BF₄]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation reactions?

  • Ligand Effects : The (R)-BINAP ligand induces chirality, while the amine ligand (2-(diphenylphosphino)ethanamine) enhances substrate binding. Adjusting ligand ratios (e.g., 1:1 BINAP:amine) can tune selectivity .
  • Counterion Impact : BF₄⁻ provides moderate solubility in polar aprotic solvents (e.g., DMF), but substituting with BArF⁻ (tetrakis(pentafluorophenyl)borate) improves stability in nonpolar media .
  • Reaction Conditions : Use H₂ pressures of 10–50 bar and temperatures below 60°C to prevent ligand dissociation. Solvent choice (e.g., methanol vs. toluene) significantly affects ee values .

Q. What mechanistic insights explain ligand-dependent catalytic activity?

  • Proposed Mechanism : The Ru center facilitates H₂ heterolysis, generating a Ru-H species that interacts with prochiral substrates (e.g., ketones). The BINAP ligand dictates face-selective substrate binding, while the amine ligand stabilizes transition states via hydrogen bonding .
  • Supporting Studies : Kinetic isotopic effect (KIE) experiments and DFT modeling can validate rate-determining steps (e.g., H₂ activation vs. substrate insertion) .

Q. How to resolve batch-to-batch variability in catalytic performance?

  • Quality Control : Use 31P NMR to detect ligand impurities (e.g., oxidized phosphine oxides) and ICP-MS to verify Ru content .
  • Counterion Analysis : Test BF₄⁻ integrity via 19F NMR; hydrolyzed BF₄⁻ (to BF₃·OH⁻) reduces solubility and activity .
  • Ligand Ratios : Titrate ligand:Ru ratios (e.g., 2:1) to ensure stoichiometric coordination. Excess free ligands can inhibit catalysis .

Data Contradiction Analysis

Q. Why might enantioselectivity decrease at higher temperatures?

  • Hypothesis : Elevated temperatures promote ligand dissociation or racemization of the chiral center.
  • Validation : Variable-temperature NMR can monitor ligand-Ru bond stability. If BINAP dissociates above 60°C, switch to bulkier ligands (e.g., xylBINAP) for enhanced thermal stability .

Q. What causes low turnover numbers (TON) in certain solvents?

  • Possible Factors : Polar solvents (e.g., water) may protonate the amine ligand, disrupting substrate binding.
  • Mitigation : Use aprotic solvents (e.g., THF) or add non-coordinating bases (e.g., K₂CO₃) to stabilize the active Ru species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate

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